molecular formula C11H11ClF2O2 B14035455 1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one

1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one

Cat. No.: B14035455
M. Wt: 248.65 g/mol
InChI Key: SSABJSZKTHFOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one is a substituted propan-1-one derivative characterized by a phenyl ring bearing a chloromethyl (-CH2Cl) group at the para position and a difluoromethoxy (-OCF2H) group at the meta position.

Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

1-[4-(chloromethyl)-3-(difluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H11ClF2O2/c1-2-9(15)7-3-4-8(6-12)10(5-7)16-11(13)14/h3-5,11H,2,6H2,1H3

InChI Key

SSABJSZKTHFOFI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)CCl)OC(F)F

Origin of Product

United States

Preparation Methods

Preparation of the Difluoromethoxy Aromatic Intermediate

A crucial intermediate is the 4-(chlorodifluoromethoxy)phenyl derivative, which can be synthesized via selective fluorination and subsequent functional group transformations.

Method from Chinese Patent CN104119238A :

  • Starting Material: Trichloromethoxybenzene.
  • Step 1: Selective Fluorination
    • React trichloromethoxybenzene with hydrogen fluoride under catalytic conditions (e.g., perfluorobutyl sulfonic acid fluoride catalyst).
    • Conditions: 100–110 °C, pressure 2.5–2.8 MPa, reaction time ~4.5 hours.
    • Outcome: Formation of chlorodifluoromethoxybenzene with ~79.8% content by GC.
    • Yield: Approximately 72.6% after purification.
  • Step 2: Nitration
    • Nitration of chlorodifluoromethoxybenzene using mixed acid (nitric acid and sulfuric acid) at 15–20 °C.
    • Reaction monitored until residual starting material is <0.5%.
    • Product: 4-(chlorodifluoromethoxy)nitrobenzene.
    • Yield: ~89%.
  • Step 3: Hydrogenation Reduction
    • Catalytic hydrogenation of the nitro compound using Raney nickel catalyst in ethyl acetate solvent.
    • Conditions: 30–40 °C, hydrogen pressure 2–3 MPa, reaction time ~1 hour.
    • Product: 4-(chlorodifluoromethoxy)aniline.
    • Yield: ~64.2%.

This route provides a robust method to access the difluoromethoxy-substituted aromatic amine intermediate, which can be further elaborated to the target ketone compound.

Chloromethylation and Acylation to Form Target Compound

While direct literature on the exact preparation of 1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one is limited, related synthetic strategies from patent US9051272B2 and other sources provide insight:

  • Chloromethylation:
    • Typically performed by reaction of the aromatic ring with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.
    • Conditions are controlled to achieve selective substitution at the para position relative to the difluoromethoxy group.
    • Solvents like acetone or acetonitrile are preferred for these reactions.
    • Temperature range: 10–90 °C, preferably 40–60 °C.
  • Acylation (Propan-1-one Introduction):
    • Friedel-Crafts acylation using propanoyl chloride or equivalent acylating agents in the presence of Lewis acids (e.g., AlCl3).
    • The acylation typically occurs at the aromatic ring ortho or para to activating groups, but the presence of chloromethyl and difluoromethoxy substituents directs the reaction.
    • Purification involves extraction with solvents such as hexane, methylcyclohexane, or toluene.
  • Reduction and Further Functionalization:
    • If intermediates contain oxime or nitro groups, reduction with borane reagents (e.g., sodium cyanoborohydride or borane-amine complexes) in solvents like methanol or ethanol may be employed.
    • Acidic conditions (HCl or H2SO4) may be used to facilitate reduction.

Summary Table of Key Reaction Steps

Step Reagents & Conditions Solvents Temperature & Pressure Yield (%) Notes
Selective Fluorination Trichloromethoxybenzene + HF + perfluorobutyl sulfonic acid fluoride catalyst HF (liquid) 100–110 °C, 2.5–2.8 MPa 72.6 Removal of excess HF by nitrogen purging
Nitration Mixed acid (H2SO4 + HNO3) None (acidic medium) 15–20 °C 89 Controlled addition, washing to neutrality
Hydrogenation Reduction Raney nickel + H2 Ethyl acetate 30–40 °C, 2–3 MPa H2 pressure 64.2 Filtration and vacuum distillation
Chloromethylation Chloromethylating agent (e.g., chloromethyl methyl ether) + acid catalyst Acetone or acetonitrile 40–60 °C Not specified Selective para substitution
Friedel-Crafts Acylation Propanoyl chloride + AlCl3 Suitable organic solvent Ambient to moderate heat Not specified Directed acylation on aromatic ring
Reduction (if needed) Sodium cyanoborohydride or borane complexes + acid Methanol, ethanol 10–90 °C, preferably 40–60 °C Not specified Used for oxime or nitro group reduction

Research Outcomes and Discussion

  • The selective fluorination of trichloromethoxybenzene using hydrogen fluoride under catalytic conditions is a key innovation enabling efficient synthesis of difluoromethoxy-substituted aromatics with good yield and purity.
  • The nitration and subsequent hydrogenation steps are well-established classical transformations adapted here for fluorinated substrates, with high yields and straightforward purification.
  • Chloromethylation and Friedel-Crafts acylation methods are standard but require careful control of conditions to avoid polysubstitution or decomposition of sensitive fluorinated groups.
  • The overall synthetic route is scalable and suitable for industrial application, given the use of commercially available starting materials and reagents, and the avoidance of highly toxic or unstable intermediates.
  • Purification techniques such as solvent extraction and vacuum distillation are effective for isolating high-purity target compounds.

Chemical Reactions Analysis

1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Scientific Research Applications

1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in the combination of chloromethyl (electron-withdrawing) and difluoromethoxy (electron-withdrawing and lipophilic) groups. Comparisons with structurally related propan-1-one derivatives are summarized below:

Compound Name Substituents (Phenyl Ring) Key Functional Groups Biological Activity/Application Yield (%) Reference
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one 4-CH2Cl, 3-OCF2H Chloromethyl, difluoromethoxy N/A (Theoretical) N/A
1-(3-(Chloromethyl)phenyl)-3-(4-fluorophenyl)propan-1-one (3m) 3-CH2Cl, 4-F (second phenyl) Chloromethyl, fluorophenyl Intermediate in radical reactions N/A
1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a) 4-SO2Me, 3-SPh Methylsulfonyl, phenylthio COX-2 inhibition (IC50: 0.12 µM) 91
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone 4-Cl, S-pentafluorophenyl Chlorophenyl, pentafluorothio Potential agrochemical intermediate N/A
1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one 3,4-dihydroxy-5-NO2, piperazine-CF3 Nitrophenyl, trifluoromethyl Neuropharmacological activity N/A

Key Observations:

  • Chloromethyl vs. Methylsulfonyl : Chloromethyl groups (as in the target compound) enhance electrophilicity, favoring nucleophilic substitution reactions. In contrast, methylsulfonyl groups (e.g., compound 4a) improve COX-2 selectivity due to stronger electron-withdrawing effects .
  • Difluoromethoxy vs.
  • Biological Activity : Compounds with sulfonyl or thio groups (e.g., 4a, 7) exhibit enzyme inhibitory properties, whereas nitro or trifluoromethyl groups (e.g., 16) are linked to neuropharmacological activity .

Physicochemical Properties

  • Molecular Weight : Estimated at ~250–280 g/mol, similar to compound 19 (280.72 g/mol) .
  • Lipophilicity : The difluoromethoxy group increases logP compared to methoxy analogs, enhancing membrane permeability.
  • Stability : Chloromethyl groups may confer susceptibility to hydrolysis, requiring stabilization in formulation.

Biological Activity

1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one is a synthetic organic compound characterized by a unique molecular structure that includes both chloromethyl and difluoromethoxy groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C11_{11}H11_{11}ClF2_2O2_2
  • Molecular Weight : 248.65 g/mol
  • Structure : The compound features a propan-1-one backbone with a chloromethyl group and a difluoromethoxy group attached to a phenyl ring, influencing its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes, which is critical for its therapeutic applications. The presence of halogen atoms (chlorine and fluorine) enhances its ability to interact with biological targets.

Key Findings on Enzyme Inhibition

  • Mechanism of Action : The compound binds to specific molecular targets, modulating biochemical pathways essential for various physiological processes.
  • Potential Targets : Studies suggest that it may inhibit enzymes involved in metabolic pathways, which could have implications for conditions such as cancer and inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound.

Compound NameKey FeaturesUnique Aspects
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-oneContains trifluoromethylthio groupDifferent reactivity due to trifluoromethylthio
1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-oneDifferent substitution pattern on phenyl ringAffects chemical behavior significantly
4-ChloroacetophenoneSimpler ketone structureLacks difluoromethoxy group, leading to different properties

Study 1: In Vitro Enzyme Activity

In a study examining the enzyme inhibitory effects of various compounds, this compound demonstrated significant inhibition of xanthine oxidase (XO), an enzyme implicated in oxidative stress-related diseases. The compound showed an IC50 value indicative of its potency as an inhibitor, suggesting potential therapeutic applications in managing conditions like gout and cardiovascular diseases.

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various enzymes. These studies revealed that the compound binds effectively to active sites, potentially blocking substrate access and inhibiting enzymatic activity. The binding energy values were calculated, indicating strong interactions with target proteins.

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments suggest that while it exhibits promising biological activity, further studies are needed to evaluate long-term effects and potential side effects.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or palladium-catalyzed coupling reactions. For example, analogous compounds (e.g., 1-(4-methoxyphenyl)-3-(o-tolyl)propan-1-one) are synthesized using acetophenone derivatives and benzyl alcohols in the presence of catalysts like Grubbs-2 or bases such as DIPEA. Optimization includes solvent selection (e.g., THF or ethanol), temperature control (e.g., reflux at 363 K), and purification via flash column chromatography to achieve yields of 54–87% .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:
Key techniques include:

  • NMR : To confirm substituent positions (e.g., chloromethyl and difluoromethoxy groups).
  • IR : For identifying carbonyl (C=O) and C-F stretches.
  • HRMS : For precise molecular weight validation.
    Contradictions (e.g., unexpected peaks) are resolved by cross-referencing with computational methods (DFT) or repeating experiments under controlled conditions (e.g., anhydrous solvents) .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:
Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
  • Light/Heat Exposure Tests : Monitor degradation via HPLC or NMR.
  • Storage Recommendations : Store in inert atmospheres at –20°C, as halogenated compounds (e.g., chloromethyl groups) are prone to hydrolysis .

Advanced: What strategies mitigate side reactions involving the chloromethyl group during functionalization?

Methodological Answer:
The chloromethyl group’s reactivity requires:

  • Protecting Groups : Temporarily shield the group during reactions (e.g., silylation).
  • Low-Temperature Conditions : Reduce nucleophilic substitution byproducts.
  • Catalyst Screening : Use Pd or Cu catalysts for selective cross-coupling, as demonstrated in analogous trifluoromethylphenyl syntheses .

Advanced: How can DFT calculations predict the electronic effects of the difluoromethoxy substituent?

Methodological Answer:
DFT models (e.g., B3LYP/6-311G**) calculate:

  • Electrostatic Potential Maps : Visualize electron-deficient regions near the difluoromethoxy group.
  • Frontier Molecular Orbitals : Predict reactivity in nucleophilic/electrophilic attacks.
    Comparisons with experimental data (e.g., XRD bond lengths) validate computational accuracy .

Advanced: How should researchers address contradictory yield data in scaled-up syntheses?

Methodological Answer:
Yield discrepancies arise from:

  • Mass Transfer Limitations : Optimize stirring rates and solvent viscosity.
  • Byproduct Formation : Use in-situ monitoring (e.g., LC-MS) to adjust reagent stoichiometry.
  • Catalyst Loading : Incremental increases in Grubbs-2 catalyst (0.5–2 mol%) improve reproducibility, as seen in terphenyl propanone syntheses .

Advanced: What analytical methods identify degradation products under oxidative conditions?

Methodological Answer:

  • LC-QTOF-MS : Detects low-abundance degradation products (e.g., quinone derivatives).
  • EPR Spectroscopy : Identifies radical intermediates formed during oxidation.
  • Comparative Studies : Reference stability data from structurally similar compounds (e.g., 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one) .

Advanced: How does the difluoromethoxy group influence regioselectivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing difluoromethoxy group directs electrophilic attacks to the para position. Regioselectivity is confirmed via:

  • Competition Experiments : Compare reaction outcomes with methoxy analogs.
  • Computational Analysis : Calculate Fukui indices to map reactive sites .

Advanced: What pharmacophore models incorporate this compound for CNS drug discovery?

Methodological Answer:

  • Docking Studies : Screen against targets like monoamine oxidases (MAOs) using AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., Cl, CF₃O) with blood-brain barrier permeability.
  • In Vivo Validation : Use fluorinated analogs (e.g., 3-(4-fluorophenyl)propan-1-ol derivatives) as references .

Advanced: How do solvent polarities affect the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Polar Protic Solvents (e.g., ethanol) : Stabilize transition states via hydrogen bonding, accelerating SN2 mechanisms.
  • Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of attacking agents (e.g., amines).
  • Kinetic Studies : Monitor reaction rates under varied solvents, as shown in trifluoromethylphenyl propanone syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.